Benzyl phenyl[(phenylcarbonyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl phenyl[(phenylcarbonyl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a phenyl group, and an amino group attached to an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl phenyl[(phenylcarbonyl)amino]acetate typically involves the esterification of benzyl phenyl[(phenylcarbonyl)amino]acetic acid. This can be achieved through a reaction with an alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl phenyl[(phenylcarbonyl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield benzyl phenyl[(phenylcarbonyl)amino]acetic acid and the corresponding alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Hydrolysis: Benzyl phenyl[(phenylcarbonyl)amino]acetic acid and ethanol.
Reduction: Benzyl phenyl[(phenylcarbonyl)amino]ethanol.
Substitution: Various substituted benzyl phenyl[(phenylcarbonyl)amino]acetates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl phenyl[(phenylcarbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The benzyl and phenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acetate: Similar ester structure but lacks the phenyl and amino groups.
Phenyl acetate: Contains a phenyl group but lacks the benzyl and amino groups.
Benzyl phenylacetate: Similar structure but lacks the amino group.
Uniqueness
Benzyl phenyl[(phenylcarbonyl)amino]acetate is unique due to the presence of both benzyl and phenyl groups along with an amino group, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H19NO3 |
---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
benzyl 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C22H19NO3/c24-21(19-14-8-3-9-15-19)23-20(18-12-6-2-7-13-18)22(25)26-16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H,23,24) |
InChI-Schlüssel |
VBXVURIAFWJGAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.